molecular formula C23H21N5O2 B2749326 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251694-18-4

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2749326
CAS No.: 1251694-18-4
M. Wt: 399.454
InChI Key: TWBJYIZNRNSFAT-UHFFFAOYSA-N
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Description

The compound 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one features a fused [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one core, a bicyclic heteroaromatic system combining triazole and pyridazine rings. Key structural modifications include:

  • Position 2: A 4-(2-oxopyrrolidin-1-yl)benzyl group, introducing a pyrrolidinone moiety linked via a benzyl spacer.
  • Position 6: A para-tolyl (p-tolyl) group, contributing aromaticity and lipophilicity, which could influence membrane permeability and target binding.

The pyrrolidinone group is notable for its presence in bioactive molecules targeting neurological or kinase-related pathways, while the p-tolyl group is common in compounds optimized for improved pharmacokinetics.

Properties

IUPAC Name

6-(4-methylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-4-8-18(9-5-16)20-12-13-21-25-27(23(30)28(21)24-20)15-17-6-10-19(11-7-17)26-14-2-3-22(26)29/h4-13H,2-3,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJYIZNRNSFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a triazole ring fused with a pyridazine moiety, along with various functional groups that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21N5O2
  • Molecular Weight : 399.454 g/mol
  • Structure : The compound contains a pyrrolidinone ring and various aromatic groups, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives of related triazole compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL for certain derivatives .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. A related study evaluated the effects of triazole derivatives on cancer cell lines and reported significant cytotoxicity against several types of cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, similar compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. These interactions may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activity of This compound is thought to be mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity.
  • Enzyme Interaction : Inhibition of key enzymes involved in metabolic pathways can lead to reduced proliferation of pathogens or cancer cells.
  • Signal Transduction Pathways : The compound could influence signaling pathways that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A study focused on synthesizing and evaluating triazole derivatives demonstrated that certain modifications enhanced antimicrobial activity against E. coli and Bacillus subtilis. The results indicated a promising avenue for developing new antibiotics based on the triazole scaffold.

Study 2: Anticancer Potential

In vitro studies on related compounds showed that they could significantly reduce cell viability in breast cancer cell lines. The mechanism was linked to the activation of caspases involved in apoptosis, suggesting that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may demonstrate significant antimicrobial properties against various pathogens, making it a candidate for further development in antibiotic therapies.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, indicating potential use in oncology as an anticancer agent.
  • Neurological Applications : Given its structural features, this compound may interact with neurotransmitter systems, suggesting its potential as a treatment for neurological disorders.

Case Studies and Research Findings

Several studies have documented the applications of similar compounds or derivatives:

  • Anticancer Properties : A study evaluated the cytotoxic effects of triazole derivatives on cancer cell lines, finding that modifications to the triazole structure significantly enhanced their potency against tumor cells .
  • Antimicrobial Efficacy : Research focused on piperidine derivatives demonstrated promising results against bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial activity .
  • Neurological Implications : The role of compounds similar to 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in modulating neurotransmitter systems was explored, showing potential for therapeutic applications in treating epilepsy and other neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The triazolopyridazine core is shared among several derivatives, but substituent positions and ring fusion patterns differ:

  • Triazolo[4,3-a]pyridines (e.g., ): These feature a triazole fused to a pyridine ring instead of pyridazine. Sulfonamide derivatives like 13f–13j exhibit antimalarial activity, attributed to their sulfonylpiperidine/pyrrolidine groups .
  • Triazolo[4,3-b]pyridazines (e.g., –10): Derivatives such as 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine () and 6-(1-piperazinyl)-triazolo[4,3-b]pyridazin-3(2H)-one () highlight the impact of substituents on solubility and reactivity. Chloro groups increase electrophilicity, while piperazinyl groups improve aqueous solubility .

Substituent-Driven Functional Differences

Key comparisons based on substituents:

Compound Name/ID Substituents (Position) Molecular Weight Key Properties/Activities Reference
Target Compound 4-(2-oxopyrrolidin-1-yl)benzyl (2), p-tolyl (6) ~423.43* Hypothesized kinase/neurological activity
6-(1-piperazinyl)-triazolo[...]-one () Piperazinyl (6) 280.7 (HCl salt) Enhanced solubility
SUQ () 4-chlorophenylthio (6) 278.71 Thioether group; potential antithrombotic
13f () 4-Chlorobenzyl (2), sulfonylpiperidine (6) 400.84 Antimalarial activity (IC₅₀ < 1 µM)
Vebreltinib () Difluoro(indazolyl)methyl, cyclopropylpyrazole (6) ~460.37 Kinase inhibitor (MET-targeted)

*Calculated based on formula C₂₃H₂₁N₅O₂.

Key Observations:

  • Pyrrolidinone-Benzyl Group (Target Compound): The 2-oxopyrrolidin-1-yl moiety may facilitate hydrogen bonding with enzymatic targets (e.g., kinases or proteases), while the benzyl spacer adds steric bulk. This contrasts with sulfonamide derivatives (), which leverage sulfonyl groups for enhanced target affinity and solubility.
  • p-Tolyl vs.
  • Piperazinyl Derivatives () : These exhibit higher solubility due to the basic amine, making them more suitable for parenteral administration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, and how can intermediates be optimized?

  • Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving cyclocondensation and functionalization. For triazolopyridazine derivatives, a common approach involves:

  • Step 1 : Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2 : Introduction of the benzyl-pyrrolidinone moiety via nucleophilic substitution or Suzuki coupling (if halogenated precursors are used).
  • Step 3 : Incorporation of the p-tolyl group through palladium-catalyzed cross-coupling reactions.
  • Optimization : Adjust reaction solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields. For example, similar triazolo compounds achieved 59–65% yields using Na₂S₂O₄ reduction and HCl-mediated cyclization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To assess purity (>95%) and confirm molecular weight.
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons for benzyl and p-tolyl groups).
  • X-ray Crystallography : For absolute configuration determination, as seen in structurally related triazolopyridazine derivatives .
  • Melting Point Analysis : Compare with literature values (e.g., 254–256°C for analogous triazolo-benzimidazoles ).

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. For example, AZD5153 (a triazolopyridazine-based bromodomain inhibitor) required optimization of logP and solubility to enhance bioavailability .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to assess penetration into target tissues.
  • Mechanistic Validation : Combine CRISPR-mediated gene knockout with in vivo xenograft models to confirm target engagement (e.g., c-Myc downregulation ).

Q. How does the bivalent binding mode of triazolopyridazine derivatives impact BRD4 inhibition, and how can this be experimentally validated?

  • Methodological Answer :

  • Structural Analysis : Perform co-crystallization studies with BRD4 bromodomains to map binding interactions. Bivalent compounds like AZD5153 show enhanced potency due to simultaneous engagement of two bromodomains .
  • Cellular Assays : Use fluorescence polarization (FP) assays to measure IC₅₀ values, correlating with transcriptional repression (e.g., qRT-PCR for c-Myc).
  • Mutagenesis : Introduce point mutations (e.g., N140A in BRD4) to disrupt binding and validate specificity .

Q. What are the key considerations for designing stability studies under environmental or physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes to identify vulnerable functional groups (e.g., pyrrolidinone oxidation).
  • Environmental Fate Analysis : Follow protocols from projects like INCHEMBIOL, which assess abiotic/biotic transformations and ecotoxicological impacts .

Contradictions and Mitigation

  • Safety Data Gaps : While notes "no known hazard" for a related compound, this does not apply universally. Conduct acute toxicity assays (e.g., zebrafish models) to establish safety thresholds.
  • Theoretical vs. Observed Potency : If cellular activity lags behind in vitro data, evaluate efflux pumps (e.g., P-gp inhibition assays) .

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